![molecular formula C16H10N2OS B2631124 3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one CAS No. 23905-59-1](/img/structure/B2631124.png)

3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

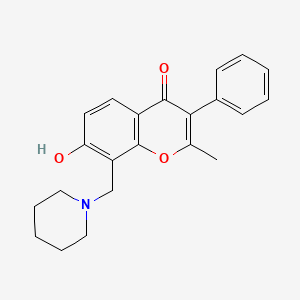

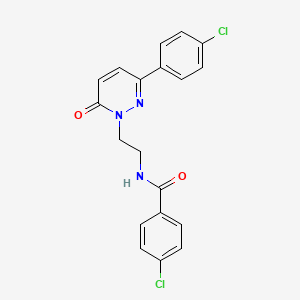

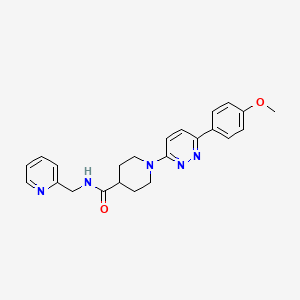

“3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one” is a chemical compound with the molecular formula C16H10N2OS . It is a type of nitrogen-rich heterocycle, which are useful bioactive scaffolds in medicinal chemistry and synthetic applications .

Synthesis Analysis

The synthesis of “3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one” derivatives has been reported in several studies. For instance, one study reported the synthesis of a new series of quinazolinone derivatives starting with anthranilic acid and cinnamoylisothiocyanate in high yields . Another study reported an efficient transition-metal-free cascade reaction for the synthesis of 12H-benzo[4,5]thiazolo[2,3-b]quinazolin-12-one derivatives from commercially available isatins and 2-haloaryl isothiocyanates .Molecular Structure Analysis

The molecular structure of “3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one” consists of a thiazoloquinazolinone core with a phenyl group attached . The exact structure can be confirmed by techniques such as 1H/13C NMR and FTIR spectroscopy .Scientific Research Applications

- Background : Quinazolinone derivatives have shown remarkable antimicrobial properties .

- Research Findings : Some quinazolin-5-one derivatives exhibit potent activity against both Gram-positive and Gram-negative microorganisms. Notably, they surpass the reference antibiotic cefotaxime in inhibitory effects. Additionally, certain derivatives demonstrate antifungal properties comparable to the standard drug nystatin .

- Research Insights : Compounds containing the 2(1H)-quinazolinone ring structure display prominent anticancer properties. Moreover, interest in quinazolinones as anticancer agents has grown since the discovery of raltitrexed and thymitaq, which act as thymidylate enzyme inhibitors .

- Research Highlights : Quinazolinone derivatives have inhibitory activities on α-glucosidase and novel tyrosinase inhibitors. Green protocols have been developed for constructing highly bioactive quinazoline and quinazolinone compounds .

- Research Examples : Albaconazole (used as an antifungal) and nolatrexed (an antisolid tumor drug) contain quinazolinone moieties .

- Recent Advances : One-pot condensation methods and green nanocatalysts have been employed to synthesize these compounds .

Antimicrobial Activity

Anticancer Potential

Bioactive Scaffold in Medicinal Chemistry

Functional Materials and Drug Molecules

Synthetic Chemistry and Green Protocols

Other Pharmacological Activities

Future Directions

properties

IUPAC Name |

3-phenyl-[1,3]thiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c19-15-12-8-4-5-9-13(12)17-16-18(15)14(10-20-16)11-6-2-1-3-7-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSKFCPJYPFSGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC4=CC=CC=C4C(=O)N23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2631044.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2631045.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631047.png)

![4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine](/img/structure/B2631048.png)

![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2631054.png)

![Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2631061.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2631064.png)